3-Bromo-4-isopropoxybenzamide
Description
Overview of Benzamide (B126) Derivatives in Advanced Organic Chemistry Research
Benzamide derivatives represent a significant class of organic compounds that are foundational in various areas of chemical and pharmaceutical research. ontosight.ai Structurally characterized by a benzene (B151609) ring attached to an amide functional group, these compounds serve as versatile building blocks in organic synthesis. mdpi.com The amide bond is a crucial feature in many biologically active molecules, and its presence in a stable, aromatic scaffold allows for systematic structural modifications. mdpi.comresearchgate.net This adaptability enables chemists to fine-tune the electronic and steric properties of the molecule, leading to a detailed analysis of structure-activity relationships. mdpi.com
The utility of benzamides in synthetic organic chemistry is well-established, as they can be readily prepared from commercially available starting materials. mdpi.com They are not only stable intermediates but can also be transformed into other functional groups, making them valuable precursors for more complex molecular architectures. mdpi.commdpi.com Research has demonstrated the importance of the amide group in conferring a range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.com Consequently, substituted benzamides are a recurring motif in the development of new therapeutic agents and functional materials. ontosight.airesearchgate.net The benzamide core is also utilized in stereochemical studies, where it serves as a chromophore to help determine the absolute configuration of molecules. researchgate.net
Significance of Brominated and Alkoxy-Substituted Aromatic Systems in Chemical Science
The strategic incorporation of halogen atoms, particularly bromine, and alkoxy groups into aromatic systems is a cornerstone of modern synthetic chemistry. Brominated aromatic compounds are of considerable importance as they serve as highly versatile intermediates for creating new chemical entities. jalsnet.comscirp.org The introduction of a bromine atom onto an aromatic ring via electrophilic aromatic substitution is a fundamental transformation that significantly enhances a molecule's synthetic potential. fiveable.mesolubilityofthings.com Organobromides are valuable precursors for a multitude of subsequent reactions, including cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira couplings), Grignard reagent formation, and nucleophilic substitutions, which allow for the efficient construction of complex molecular frameworks. scirp.orgresearchgate.net This reactivity makes bromoarenes indispensable in the synthesis of pharmaceuticals, agrochemicals, flame retardants, and dyes. jalsnet.comscirp.org
Alkoxy groups (R-O-), such as the isopropoxy group, are also critical substituents in the design of functional organic molecules. When attached to an aromatic ring, they act as strong electron-donating groups through resonance, increasing the electron density of the ring and influencing the regioselectivity of subsequent reactions like electrophilic aromatic substitution. solubilityofthings.com Beyond their electronic influence, alkoxy groups can enhance the solubility of a compound and introduce specific steric bulk, which can be crucial for modulating biological activity or material properties. acs.org In medicinal chemistry, the presence of alkoxy substituents can improve a molecule's pharmacokinetic profile. Furthermore, the interplay between alkoxy groups and other substituents on the aromatic ring can lead to unique electronic and optical properties, which are exploited in the development of materials science applications like cyclophanes. acs.orgnih.gov
Current Research Landscape Pertaining to 3-Bromo-4-isopropoxybenzamide and its Structurally Related Analogues
Direct and extensive research focused solely on this compound is limited in publicly available scientific literature. The compound is primarily listed in the catalogs of chemical suppliers, indicating its availability for research purposes. fluorochem.co.ukchemicalbook.comambeed.com Its fundamental chemical properties are documented in chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 882096-00-6 | fluorochem.co.uk |
| IUPAC Name | 3-bromo-4-(propan-2-yloxy)benzamide | fluorochem.co.uk |
| Molecular Formula | C₁₀H₁₂BrNO₂ | - |
| Canonical SMILES | CC(C)Oc1ccc(C(N)=O)cc1Br | fluorochem.co.uk |
While dedicated studies on this compound are not prominent, the research landscape for its structurally related analogues provides context for its potential utility. For instance, more complex molecules incorporating the 4-isopropoxybenzamide moiety have been synthesized and evaluated for biological activity. N-(4-(5-chloro-1-(2-chlorobenzoyl)-2-oxoindolin-3-ylideneamino)phenylsulfonyl)-4-isopropoxybenzamide (19) was identified as a potent antibacterial agent against both Staphylococcus aureus and Bacillus subtilis. arabjchem.org This suggests that the isopropoxybenzamide fragment can be a component of larger, biologically active structures.
Furthermore, research into related benzamide structures highlights the synthetic strategies employed for this class of compounds. The synthesis of 6-arylaminobenzamides, for example, has involved multi-step sequences including nucleophilic aromatic substitution and copper-catalyzed Ullmann coupling to introduce alkoxy groups. rsc.orgrsc.org The synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an intermediate for the drug febuxostat, involves a three-step process starting from 4-hydroxybenzonitrile, which includes bromination and oxyalkylation steps. researchgate.netresearchgate.net These synthetic routes are indicative of the methods that could be applied to produce or modify this compound.
The structural analogue 3-Bromo-4-hydroxybenzamide is a known compound, serving as a more direct precursor. nih.gov The isopropoxy group in the title compound is installed via an etherification reaction (oxyalkylation) on this hydroxyl group. researchgate.net The study of related compounds like N,N-diallyl-3-bromo-4-isopropoxybenzamide further illustrates the derivatization potential at the amide nitrogen. nih.gov
Table 2: Data for Selected Structurally Related Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Research Context | Reference |
|---|---|---|---|---|
| N,N-diallyl-3-bromo-4-isopropoxybenzamide | C₁₆H₂₀BrNO₂ | 338.24 | Chemical database entry | nih.gov |
| 3-Bromo-4-hydroxybenzamide | C₇H₆BrNO₂ | 216.03 | Precursor/related compound | nih.gov |
| N-(4-((5-chloro-1-(2-chlorobenzoyl)-2-oxoindolin-3-ylidene)amino)phenylsulfonyl)-4-isopropoxybenzamide | C₃₄H₂₇BrCl₂N₄O₅S | - | Investigated for antimicrobial activity | arabjchem.org |
| 3-bromo-4-isobutyloxyphenyl carbothioamide | C₁₁H₁₄BrNOS | - | Intermediate for Febuxostat | researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXZEDHFTDEGBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Process Development for 3 Bromo 4 Isopropoxybenzamide
Strategies for Regioselective Bromination in Substituted Benzamide (B126) Synthesis
Achieving regioselective bromination is a pivotal step in the synthesis of 3-Bromo-4-isopropoxybenzamide. The goal is to introduce a bromine atom specifically at the C-3 position of the benzene (B151609) ring, which is ortho to the activating isopropoxy (or hydroxyl) group and meta to the deactivating amide group. The choice of strategy depends on the precursor molecule and the desired process efficiency.
Electrophilic Aromatic Bromination Techniques
Electrophilic aromatic substitution is the most conventional method for the bromination of benzene derivatives. nih.govlibretexts.orgkhanacademy.org In the context of precursors like 4-hydroxybenzamide or 4-isopropoxybenzamide, the hydroxyl and isopropoxy groups are strong activating, ortho, para-directing groups, while the benzamide moiety is a deactivating, meta-directing group. This alignment of directing effects favors the introduction of the bromine atom at the desired C-3 position (ortho to the activating group).
Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). nih.govnih.gov The reaction is typically carried out in a suitable solvent, such as acetic acid, chloroform, or dichloromethane. nih.govguidechem.comgoogle.com A significant challenge in process development is controlling the reaction to prevent the formation of by-products, particularly the 3,5-dibrominated compound, which can arise from the strong activation of the aromatic ring. guidechem.com Process optimization often involves careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired monobrominated product. google.com For instance, using p-hydroxybenzaldehyde as a precursor, bromination can yield 70-80% of the 3-bromo product, but also generates 5-10% of 3,5-dibromo-4-hydroxybenzaldehyde. guidechem.com Protecting the aldehyde as an acetal before bromination has been shown to significantly improve selectivity by minimizing the formation of the dibromo side product. guidechem.com
| Precursor | Brominating Agent | Solvent/Catalyst | Key Findings | Yield |
|---|---|---|---|---|
| 4-Hydroxybenzaldehyde | Bromine (Br₂) | Chloroform | Standard method; produces the target 3-bromo product. google.com | 65-75% google.com |
| 4-Hydroxybenzaldehyde | Bromine (Br₂), H₂O₂ | Dichloroethane, H₂SO₄ | Improved yield and simplified process by using hydrogen peroxide. google.com | 86-88% google.com |
| 4-Hydroxybenzonitrile | Bromine (Br₂) | Acetic Acid/Water | Direct bromination of the nitrile precursor. researchgate.net | 88.2% researchgate.net |
| 2,4-Dimethoxyphenyl Acyl Precursor | N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Solid brominating agent used to avoid hazardous liquid bromine. nih.gov | High nih.gov |
Directed Bromination Approaches
To overcome the selectivity challenges of classical electrophilic substitution, directed bromination methodologies have been developed. These approaches utilize a directing group on the substrate to guide the halogenation to a specific C-H bond, typically in the ortho position. The amide functionality itself can serve as such a directing group.
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for achieving high regioselectivity. researchgate.net For example, ruthenium catalysts can facilitate the ortho-C-H bromination of benzamides using N-bromosuccinimide (NBS). researchgate.net This method offers a direct and atom-economical route to ortho-brominated benzamides. While this would brominate the position ortho to the amide (C-2 or C-6), it represents a powerful strategy for regiocontrol in substituted benzamide synthesis generally. In the specific synthesis of this compound, this strategy would be less direct, as the primary directing group is the strongly activating hydroxyl/isopropoxy group. However, in complex syntheses, such directed approaches can be invaluable for installing halogens with precision.
Introduction of the Isopropoxy Moiety in Aromatic Amide Systems
The installation of the isopropoxy group is typically achieved through the alkylation of a phenolic precursor, such as 3-bromo-4-hydroxybenzamide or a related intermediate like 3-bromo-4-hydroxybenzonitrile.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a fundamental and widely used method for preparing ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the deprotonation of an alcohol (in this case, a phenol) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction. wikipedia.orgyoutube.com
Alkylation of Phenolic Precursors
In the synthesis of this compound, the phenolic precursor (e.g., 3-bromo-4-hydroxybenzonitrile) is treated with a base to form the more nucleophilic phenoxide ion. researchgate.net Common bases for this purpose include potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.netyoutube.com The phenoxide then reacts with an isopropylating agent, such as 2-bromopropane or 2-iodopropane, to form the desired ether linkage. researchgate.net The reaction is typically conducted in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the Sₙ2 mechanism. researchgate.net The choice of a primary or secondary alkyl halide is crucial, as tertiary halides tend to undergo elimination reactions instead. masterorganicchemistry.com
A study on a similar structure, 3-bromo-4-isobutyloxyphenyl carbothioamide, details a comparable "oxyalkylation" step where 3-bromo-4-hydroxybenzonitrile is refluxed with 1-bromo-2-methylpropane in the presence of anhydrous potassium carbonate and potassium iodide in acetone, achieving a high yield. researchgate.netresearchgate.net This demonstrates the robustness of this synthetic strategy.
| Phenolic Precursor | Alkylating Agent | Base | Solvent/Conditions | Yield |
|---|---|---|---|---|
| 3-Bromo-4-hydroxybenzonitrile | 1-Bromo-2-methylpropane* | K₂CO₃, KI, PEG-400 | Acetone, reflux | 89.3% researchgate.netresearchgate.net |
| Generic Phenol | Isopropyl Bromide | NaH | THF | General Method |
| Dehydroestrone | Benzyl Chloride | Not specified | Not specified | Classic Application masterorganicchemistry.com |
Amide Bond Formation Chemistry in the Synthesis of this compound
The final step in the synthesis is the formation of the primary amide group (-CONH₂). This transformation can be approached from several precursors, most commonly the corresponding carboxylic acid or nitrile.
One of the most traditional and reliable methods for preparing a primary amide is from a carboxylic acid, in this case, 3-Bromo-4-isopropoxybenzoic acid. This is typically a two-step process. First, the carboxylic acid is activated by converting it into a more reactive derivative, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then treated with aqueous or gaseous ammonia (NH₃) to form the primary amide.
Alternatively, modern peptide coupling agents can be used to facilitate the direct reaction between the carboxylic acid and an ammonia source, although this is often more expensive for large-scale production. A more recent development involves harnessing the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides for amide bond formation, a method that avoids external activating agents. nih.gov
Another common industrial route is the controlled hydrolysis of a nitrile precursor, such as 3-bromo-4-isopropoxybenzonitrile. Partial hydrolysis of the nitrile group (-CN) can yield the primary amide (-CONH₂). This can be achieved under either acidic or basic conditions, with careful control of reaction parameters to prevent further hydrolysis to the carboxylic acid. This pathway is often advantageous as nitriles are common intermediates derived from precursors like 3-bromo-4-hydroxybenzonitrile used in the etherification step. researchgate.net
| Precursor | Method | Reagents | Description |
|---|---|---|---|
| 3-Bromo-4-isopropoxybenzoic acid | Acid Chloride Formation | 1. SOCl₂ or (COCl)₂ 2. NH₃ | A classic, high-yielding two-step method for preparing primary amides. |
| 3-Bromo-4-isopropoxybenzonitrile | Partial Nitrile Hydrolysis | H₂O, Acid or Base catalyst | A direct conversion from the nitrile, often used in industrial processes. |
| N-2-Nitrophenyl Hydrazonyl Bromide | Nitrile Imine Rearrangement | Amine (e.g., Benzylamine) | A modern method that generates an activated ester in situ for amidation. nih.gov |
Alternative Amide Synthesis Strategies
Beyond the use of coupling reagents, several alternative strategies exist for the synthesis of amides like this compound. These methods often involve the conversion of the carboxylic acid into a more reactive derivative, or starting from a different functional group altogether.
One common approach is the acid chloride pathway . 3-Bromo-4-isopropoxybenzoic acid can be converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4-isopropoxybenzoyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an appropriate amine source, such as ammonia, to yield the desired amide.
Another strategy involves the hydrolysis of a nitrile . The synthesis can commence from a nitrile precursor, such as 3-bromo-4-isopropoxybenzonitrile. This intermediate can then be subjected to partial hydrolysis under acidic or basic conditions to afford this compound. Careful control of reaction conditions is necessary to prevent complete hydrolysis to the carboxylic acid. A related synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide from 3-bromo-4-isobutoxy benzonitrile highlights the utility of nitrile intermediates. researchgate.net
Amidation via esters is another viable route. The methyl or ethyl ester of 3-bromo-4-isopropoxybenzoic acid can be prepared and subsequently treated with ammonia or an amine to form the amide. This method, known as aminolysis, can be an effective way to produce the final product.
Optimization of Synthetic Reaction Conditions and Green Chemistry Principles in Production
Reaction Yield Enhancement and Selectivity Control
Maximizing the yield of this compound while controlling the formation of byproducts is a primary goal in its synthesis. A key challenge in the preparation of the precursor, 3-bromo-4-isopropoxybenzoic acid, is achieving selective monobromination. During the bromination of 4-hydroxybenzoic acid or its derivatives, the formation of dibrominated byproducts can significantly reduce the yield of the desired product. guidechem.com
To enhance selectivity, several strategies can be employed:
Controlled addition of brominating agent: Slowly adding bromine to the reaction mixture can help to maintain a low concentration of the brominating agent, thereby favoring monobromination. guidechem.com
Use of protecting groups: Protecting the hydroxyl group of p-hydroxybenzoic acid as an acetal before bromination has been shown to effectively prevent the formation of dibromo byproducts, leading to a significant improvement in the yield and purity of the monobrominated intermediate. guidechem.com
Optimization of reaction temperature: Conducting the bromination at a controlled, often lower, temperature can enhance the selectivity of the reaction. google.com
Catalyst Development and Solvent Optimization
The choice of catalysts and solvents plays a pivotal role in the efficiency and environmental footprint of the synthesis.
Catalysis: In the bromination step, various catalysts can be employed to improve reaction rates and selectivity. While elemental bromine can be used, catalysts such as iodine or metal halides are sometimes added. google.com The development of more efficient and recyclable catalysts is an active area of research. For the amidation step, while coupling reagents are often used stoichiometrically, catalytic methods for amide bond formation are being explored to improve atom economy. acs.org
Solvent Optimization: Traditional syntheses often employ halogenated solvents like dichloromethane or chloroform. guidechem.comgoogle.com However, due to their environmental and health concerns, there is a strong impetus to replace them with greener alternatives. The principles of green chemistry advocate for the use of safer solvents or, ideally, solvent-free reactions. msu.eduijisrt.com Exploring the use of more benign solvents such as ethanol, water, or ionic liquids, or developing solvent-free reaction conditions, can significantly improve the sustainability of the process. ijisrt.com
Scale-Up Considerations and Industrial Applicability
Transitioning the synthesis of this compound from the laboratory to an industrial scale presents several challenges and considerations.
Cost-effectiveness: The cost of raw materials, reagents, and solvents is a major factor in industrial production. The development of synthetic routes that utilize inexpensive and readily available starting materials is crucial. google.com
Process Safety: The safety of the chemical process is paramount. This includes avoiding the use of highly toxic or explosive reagents and ensuring that the reaction conditions can be safely controlled on a large scale. For example, avoiding the use of highly toxic cyanides in favor of safer alternatives is a key consideration for industrialization. google.com
Waste Reduction: Minimizing waste is a key principle of green chemistry and is also economically advantageous. msu.eduacs.org This can be achieved by optimizing reaction conditions to maximize yield, using catalytic rather than stoichiometric reagents, and recycling solvents and catalysts where possible.
Efficiency and Throughput: Industrial processes must be efficient and have a high throughput. This often involves optimizing reaction times, simplifying work-up procedures, and using equipment that is suitable for large-scale production.
Synthesis of Key Precursors and Intermediates for this compound
The primary precursor for the synthesis of this compound is 3-bromo-4-isopropoxybenzoic acid . aboundchem.comscbt.combldpharm.com The synthesis of this intermediate typically starts from more readily available materials such as p-hydroxybenzoic acid or 4-isopropoxybenzoic acid. prepchem.commedchemexpress.comchemicalbook.com
One common synthetic route begins with p-hydroxybenzoic acid . This starting material is first brominated to yield 3-bromo-4-hydroxybenzoic acid . prepchem.com This reaction is often carried out using bromine in a solvent like glacial acetic acid. prepchem.com The subsequent step involves the etherification of the hydroxyl group with an isopropylating agent, such as 2-bromopropane, in the presence of a base like potassium carbonate, to afford 3-bromo-4-isopropoxybenzoic acid.
An alternative pathway starts with 4-isopropoxybenzoic acid , which can be synthesized from p-hydroxybenzoic acid and an isopropylating agent. medchemexpress.comchemicalbook.comnih.gov This intermediate is then brominated to introduce the bromine atom at the 3-position. Careful control of the bromination conditions is necessary to ensure regioselectivity and prevent the formation of unwanted isomers.
Table 2: Synthetic Routes to 3-Bromo-4-isopropoxybenzoic Acid
| Starting Material | Intermediate 1 | Intermediate 2 | Product |
|---|---|---|---|
| p-Hydroxybenzoic acid | 3-Bromo-4-hydroxybenzoic acid | - | 3-Bromo-4-isopropoxybenzoic acid |
Chemical Transformations and Derivatization Studies of 3 Bromo 4 Isopropoxybenzamide
Reactivity Investigations of the Amide Functional Group
The amide moiety in 3-Bromo-4-isopropoxybenzamide is a versatile site for chemical modification, allowing for the introduction of various substituents on the nitrogen atom or the cleavage of the amide bond to yield other functional groups.
N-alkylation and N-acylation reactions of primary amides like this compound are fundamental transformations for the synthesis of N-substituted derivatives. nih.gov These reactions typically involve the deprotonation of the amide N-H bond by a suitable base to form an amidate anion, which then acts as a nucleophile towards an alkylating or acylating agent.
N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved using various alkyl halides or sulfates in the presence of a base. The choice of base and reaction conditions is crucial to avoid competing O-alkylation or side reactions.
N-Acylation: N-acylation introduces an acyl group to the amide nitrogen, forming an N-acylbenzamide. This transformation is often accomplished using acyl chlorides or anhydrides. These N-acylsulfonamide derivatives are of interest in medicinal chemistry. nih.gov
Below is a table illustrating the general scheme for these transformations.
| Transformation | Reagents and Conditions | Product Structure |
| N-Alkylation | 1. Base (e.g., NaH, K2CO3) 2. Alkylating agent (R-X, where X = Cl, Br, I) | N-alkyl-3-bromo-4-isopropoxybenzamide |
| N-Acylation | 1. Base (e.g., Pyridine, Et3N) 2. Acylating agent (RCOCl, (RCO)2O) | N-acyl-3-bromo-4-isopropoxybenzamide |
Note: This table represents generalized reaction pathways. Specific reagents, conditions, and yields for this compound are not detailed in the available literature.
The amide bond of this compound can be cleaved under hydrolytic conditions to yield the corresponding carboxylic acid, 3-Bromo-4-isopropoxybenzoic acid. This reaction can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis: Typically requires strong acids (e.g., H2SO4, HCl) and elevated temperatures.
Base-catalyzed hydrolysis (saponification): Involves the use of a strong base (e.g., NaOH, KOH) and heat, followed by an acidic workup to protonate the resulting carboxylate salt.
The resulting 3-Bromo-4-hydroxybenzoic acid is a known metabolite of the herbicide Bromoxynil. rsc.org
The general scheme for the hydrolysis is presented below.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | H3O+ or NaOH/H2O, then H3O+ | 3-Bromo-4-isopropoxybenzoic acid |
Note: This table represents a generalized reaction pathway.
Transformations Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. researchgate.net The aryl bromide moiety of this compound makes it a suitable substrate for these transformations.
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or boronic ester) to form a new C-C bond, yielding a biaryl product. The reaction is typically catalyzed by a palladium complex in the presence of a base.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium salt or complex and requires a base.
Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with an amine (primary or secondary). It requires a palladium catalyst with a suitable phosphine ligand and a base.
The following table summarizes these important cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | General Product Structure |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | 3-Aryl-4-isopropoxybenzamide |
| Heck | Alkene (R-CH=CH2) | Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) | 3-(alkenyl)-4-isopropoxybenzamide |
| Sonogashira | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 3-(alkynyl)-4-isopropoxybenzamide |
| Buchwald-Hartwig | Amine (R1R2NH) | Pd catalyst, Ligand (e.g., BINAP), Base | 3-(Amino)-4-isopropoxybenzamide |
Note: This table illustrates generalized palladium-catalyzed cross-coupling reactions. Specific conditions and outcomes for this compound are not detailed in the available literature.
While palladium-catalyzed reactions are more common for aryl bromides, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. For an SNAr reaction to proceed on an aryl halide, the aromatic ring typically needs to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. Given that the isopropoxy group is electron-donating and the amide group is weakly deactivating, this compound is not highly activated for traditional SNAr reactions. However, under forcing conditions (high temperature, strong nucleophile), substitution of the bromine atom may be possible.
Reductive debromination involves the replacement of the bromine atom with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H2 gas and a palladium catalyst like Pd/C) or by using a metal hydride source. This transformation would convert this compound into 4-isopropoxybenzamide.
Chemical Modifications of the Isopropoxy Ether Linkage and Isopropyl Group
The isopropoxy moiety of this compound presents opportunities for targeted chemical transformations, including the cleavage of the ether bond and the oxidation of the isopropyl group. These modifications can lead to the formation of valuable intermediates and novel derivatives with altered physicochemical properties.
Ether Cleavage and Related Reactions
The cleavage of the isopropoxy ether linkage in this compound can be achieved under various conditions, typically involving strong acids or Lewis acids. The choice of reagent and reaction conditions can influence the selectivity of the cleavage and the nature of the resulting products.
One common method for the cleavage of aryl isopropyl ethers is treatment with strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of a secondary ether like the isopropoxy group, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the stability of the potential carbocation intermediate. Given the secondary nature of the isopropyl group, an S(_N)1-type mechanism involving the formation of an isopropyl cation is plausible, which would then be trapped by the halide to form 2-bromopropane or 2-iodopropane, alongside the formation of 3-bromo-4-hydroxybenzamide.
Alternatively, Lewis acids such as boron tribromide (BBr(_3)) are highly effective for the cleavage of aryl ethers. The reaction with BBr(_3) typically proceeds at low temperatures and offers a high degree of selectivity. The mechanism involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the isopropyl group. This method is particularly useful when milder conditions are required to avoid side reactions on other functional groups present in the molecule.
| Reagent | Product(s) | Mechanism |
| HBr or HI | 3-Bromo-4-hydroxybenzamide and 2-halopropane | S(_N)1/S(_N)2 |
| BBr(_3) | 3-Bromo-4-hydroxybenzamide and 2-bromopropane | Lewis acid-mediated |
Oxidative Transformations of the Isopropyl Moiety
The isopropyl group attached to the aromatic ring of this compound is susceptible to oxidation, offering a pathway to introduce new functional groups. The benzylic position of the isopropyl group is the most likely site of initial oxidation.
Oxidation of isopropylarenes can be achieved using a variety of oxidizing agents. For instance, strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromic acid (H(_2)CrO(_4)) under harsh conditions can lead to the cleavage of the isopropyl group and the formation of a carboxylic acid at the aromatic ring, which in this case would be 3-bromo-4-carboxybenzamide, likely with concurrent cleavage of the ether linkage.
More selective oxidation can be achieved to yield tertiary alcohols. For example, oxidation with molecular oxygen in the presence of an aqueous alkali solution has been reported to convert isopropyl groups on aromatic rings into 2-hydroxy-2-propyl groups. This transformation provides a route to introduce a hydroxyl group onto the side chain without cleaving the carbon-carbon bond.
| Oxidizing Agent | Potential Product(s) |
| KMnO(_4) or H(_2)CrO(_4) | 3-Bromo-4-carboxybenzamide |
| O(_2)/aqueous alkali | 3-Bromo-4-(2-hydroxy-2-propoxy)benzamide |
Rational Design and Synthesis of Novel this compound Derivatives
The this compound scaffold serves as a versatile starting point for the rational design and synthesis of novel derivatives. The presence of the bromine atom allows for a wide range of cross-coupling reactions, enabling the construction of diverse chemical libraries and the incorporation of this scaffold into more complex molecular architectures.
Exploration of Diversification Libraries Based on the Core Scaffold
The bromine atom at the 3-position of the benzamide (B126) ring is a key handle for diversification through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, leading to the generation of extensive chemical libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. By reacting this compound with a variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base, a diverse library of 3-aryl or 3-vinyl-4-isopropoxybenzamides can be synthesized. The reaction conditions are generally mild and tolerate a wide range of functional groups.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. Coupling this compound with a wide range of primary or secondary amines, anilines, or N-heterocycles provides access to a library of 3-amino-4-isopropoxybenzamide derivatives. The choice of palladium catalyst, ligand, and base is crucial for the successful coupling of different amine substrates.
| Reaction | Coupling Partner | Product Class |
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acids or esters | 3-Aryl/vinyl-4-isopropoxybenzamides |
| Buchwald-Hartwig Amination | Primary/secondary amines, anilines, N-heterocycles | 3-Amino-4-isopropoxybenzamides |
Incorporation into Complex Molecular Architectures (e.g., Heterocyclic Systems, Biaryl Amides)
The this compound scaffold can be incorporated into more complex molecular architectures, such as heterocyclic systems and biaryl amides, through multi-step synthetic sequences.
Synthesis of Heterocyclic Systems: The functional groups on the this compound core can be utilized to construct fused or appended heterocyclic rings. For example, if the bromo group is first converted to an amino group via a Buchwald-Hartwig amination, the resulting 3-amino-4-isopropoxybenzamide could serve as a precursor for the synthesis of quinazolinones. Condensation of this ortho-amino-substituted benzamide with various one-carbon sources (e.g., aldehydes, orthoesters) can lead to the formation of a fused pyrimidinone ring, yielding a quinazolinone derivative.
Synthesis of Biaryl Amides: The Suzuki-Miyaura coupling reaction is a direct method for the synthesis of biaryl amides from this compound. By coupling the starting material with various arylboronic acids, a wide range of biaryl amides can be prepared. These structures are of interest in medicinal chemistry and materials science due to their unique conformational properties and potential for biological activity. The reaction conditions can be optimized to achieve high yields and accommodate a variety of substituents on the coupling partner.
| Target Architecture | Key Synthetic Strategy |
| Quinazolinones | Buchwald-Hartwig amination followed by condensation/cyclization |
| Biaryl Amides | Suzuki-Miyaura Coupling |
Advanced Spectroscopic Characterization and Structural Elucidation of 3 Bromo 4 Isopropoxybenzamide and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation signals, a complete structural assignment can be achieved.
One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, offers the initial and most fundamental layer of structural information.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a compound like 3-Bromo-4-isopropoxybenzamide, the spectrum can be divided into aromatic and aliphatic regions.
Aromatic Region: The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets. The substitution pattern (1,2,4-trisubstituted) dictates the splitting patterns observed. For a related analogue, 3-bromo-4-isobutyloxyphenyl carbothioamide, the aromatic protons are observed at δ 8.21 (d, J=2.3Hz, 1H), 7.96-7.98 (m, 1H), and 7.12-7.14 (m, 1H). A similar pattern would be expected for this compound. The proton ortho to the bromine atom (at position 2) would likely be the most downfield singlet or doublet with a small coupling constant. The other two aromatic protons would exhibit splitting patterns dependent on their coupling to each other.
Aliphatic Region: The isopropoxy group would give rise to two distinct signals: a septet for the methine proton (-OCH-) and a doublet for the two equivalent methyl groups (-CH(CH₃)₂). The methine proton's chemical shift would be in the range of δ 4.5-5.0 ppm due to the deshielding effect of the adjacent oxygen atom. The methyl protons would appear further upfield.
Amide Protons: The -CONH₂ protons would appear as two broad singlets, the chemical shift of which can be highly variable and dependent on solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Aromatic Carbons: Six distinct signals would be expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the bromine atom would be shifted upfield due to the "heavy atom effect". stackexchange.com
Isopropoxy Carbons: The isopropoxy group would show two signals: one for the methine carbon and one for the two equivalent methyl carbons.
Carbonyl Carbon: The amide carbonyl carbon would appear as a single peak in the downfield region of the spectrum, typically around 165-175 ppm.
A representative, though not specific to the title compound, ¹H NMR data for an analogue is presented below:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H | 8.21 | d | 2.3 |
| Aromatic H | 7.96-7.98 | m | - |
| Aromatic H | 7.12-7.14 | m | - |
| -NH₂ | 9.76 | s | - |
| -NH₂ | 9.49 | s | - |
| -OCH₂- | 3.90-3.91 | m | - |
| -CH(CH₃)₂ | 2.0-2.1 | m | - |
| -CH(CH₃)₂ | 1.01 | d | 6.7 |
Data for 3-bromo-4-isobutyloxyphenyl carbothioamide, a close analogue.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons and between the methine and methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduprinceton.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (²JCH and ³JCH), providing critical information about the connectivity of different functional groups. sdsu.eduprinceton.edu For instance, correlations would be expected between the aromatic protons and the carbonyl carbon, as well as between the isopropoxy methine proton and the aromatic carbon at position 4.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the isopropoxy protons and the aromatic proton at position 5.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like amides. nih.govnih.govresearchgate.net It typically produces protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. For this compound (C₁₀H₁₂BrNO₂), the expected monoisotopic mass is approximately 257.005 g/mol . The ESI-MS spectrum would show a prominent peak at m/z 258.013, corresponding to the [M+H]⁺ ion. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). For the analogue 3-bromo-4-isobutyloxyphenyl carbothioamide, an ESI-MS signal was observed at m/z [M-H]⁻ 285.6. researchgate.net
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. This is a crucial step in confirming the identity of a newly synthesized molecule. For the [M+H]⁺ ion of this compound, HRMS would be able to distinguish its exact mass from other ions with the same nominal mass but different elemental compositions.
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). nih.gov The resulting fragment ions (product ions) provide valuable structural information. The fragmentation of benzamides often involves characteristic losses.
Expected Fragmentation Pattern for [M+H]⁺ of this compound:
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Structure of Fragment |
| 258.013 / 260.011 | [M+H - NH₃]⁺ | 17.027 | 3-Bromo-4-isopropoxybenzoyl cation |
| 258.013 / 260.011 | [M+H - C₃H₇]⁺ | 43.055 | 3-Bromo-4-hydroxybenzamide cation |
| [3-Bromo-4-isopropoxybenzoyl cation] | [Fragment - CO] | 27.995 | 3-Bromo-4-isopropoxyphenyl cation |
| [3-Bromo-4-hydroxybenzamide cation] | [Fragment - NH₃]⁺ | 17.027 | 3-Bromo-4-hydroxybenzoyl cation |
This systematic analysis of fragment ions allows for the confirmation of the different structural components of the molecule, such as the benzamide (B126) core and the isopropoxy substituent.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for identifying functional groups and elucidating the conformational and structural details of molecules. For this compound, the vibrational spectrum is a composite of the characteristic modes of its constituent parts: the substituted benzene ring, the amide group, and the isopropoxy substituent.
Characteristic Group Frequencies and Band Assignments
The assignment of vibrational frequencies in the IR and Raman spectra of this compound can be predicted by comparing them with the spectra of benzamide, p-substituted benzamides, and related molecules. jst.go.jpnii.ac.jp The key functional groups each exhibit distinct vibrational modes.
Amide Group Vibrations:
N-H Stretching: The amide group features two N-H stretching vibrations, an asymmetric and a symmetric mode. These typically appear in the region of 3400-3100 cm⁻¹. In solid-state spectra of benzamides, these bands can be broad due to hydrogen bonding. For instance, benzamide itself shows a broad band related to N-H stretching around 3354 cm⁻¹. researchgate.net
C=O Stretching (Amide I band): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of amides. For benzamides, this "Amide I" band is typically observed in the 1630-1712 cm⁻¹ range. researchgate.net The electronic effects of the substituents on the benzene ring can influence the exact position of this band.
N-H Bending (Amide II band): This mode, resulting from a coupling of N-H in-plane bending and C-N stretching, appears around 1620-1580 cm⁻¹.
C-N Stretching (Amide III band): The C-N stretching vibration is typically found in the 1420-1380 cm⁻¹ region.
Isopropoxy Group Vibrations:
C-H Stretching: The aliphatic C-H stretching vibrations of the isopropyl group are expected in the 2980-2850 cm⁻¹ region.
C-O-C Stretching: The ether linkage (Ar-O-iPr) will produce characteristic C-O-C stretching bands. An asymmetric stretch is expected around 1250-1200 cm⁻¹, and a symmetric stretch is anticipated in the 1075-1020 cm⁻¹ range.
Substituted Benzene Ring Vibrations:
C-H Stretching: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹. researchgate.net
C=C Stretching: The stretching vibrations of the aromatic ring are observed as a series of bands in the 1600-1450 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern on the benzene ring and appear in the 900-675 cm⁻¹ region. researchgate.net
C-Br Stretching: The carbon-bromine stretching vibration is expected to appear as a strong band in the far-infrared region, typically between 600 and 500 cm⁻¹.
The table below summarizes the predicted characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Reference Spectra |
| Amide | N-H Asymmetric & Symmetric Stretching | 3400 - 3100 | Benzamide researchgate.net |
| Amide | C=O Stretching (Amide I) | 1712 - 1630 | Benzamide Derivatives researchgate.net |
| Amide | N-H Bending (Amide II) | 1620 - 1580 | Substituted Benzamides jst.go.jp |
| Isopropoxy | Aliphatic C-H Stretching | 2980 - 2850 | Isopropylbenzene researchgate.net |
| Isopropoxy | Asymmetric C-O-C Stretching | 1250 - 1200 | General Ethers |
| Benzene Ring | Aromatic C-H Stretching | > 3000 | Substituted Benzenes researchgate.net |
| Benzene Ring | C=C Ring Stretching | 1600 - 1450 | Substituted Benzenes nih.gov |
| Benzene Ring | C-Br Stretching | 600 - 500 | Bromo-substituted Aromatics nih.gov |
Conformational Insights from Vibrational Modes
Vibrational spectroscopy is a sensitive probe of molecular conformation. For this compound, the primary conformational flexibility arises from the rotation around the C(ring)-O bond of the isopropoxy group and the C(ring)-C(amide) bond.
Studies on isopropylbenzene indicate that the molecule preferentially exists in a planar conformation where one C-H bond of the isopropyl group lies in the plane of the benzene ring. researchgate.net This preference is driven by steric and electronic factors. It is plausible that this compound adopts a similar low-energy conformation for its isopropoxy group. Different rotational isomers (rotamers) would likely exhibit subtle but distinct shifts in the vibrational frequencies of the isopropoxy and adjacent ring modes, which could be resolved in high-resolution spectra or through computational modeling. researchgate.netiu.edu.sa
Similarly, the orientation of the amide group relative to the benzene ring can be investigated. The degree of conjugation between the amide's π-system and the aromatic ring is dependent on the dihedral angle between them. Changes in this angle would affect the C=O and C-N stretching frequencies. Theoretical calculations combined with experimental IR and Raman spectra can help identify the most stable conformer by comparing the predicted and observed vibrational data. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is primarily determined by the electronic structure of the substituted benzamide chromophore.
The spectrum is expected to show absorptions arising from π → π* and n → π* transitions. researchgate.net
π → π Transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the conjugated amide group. For benzamide, intense absorptions are due to allowed S₀ → S₂ and S₀ → S₃ transitions, which are π → π* in nature. researchgate.net
n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* antibonding orbital.
The substituents on the benzamide core significantly influence the position and intensity of these absorption bands.
Isopropoxy Group: As an electron-donating group (auxochrome), the isopropoxy group at the para position is expected to cause a bathochromic shift (red shift) of the π → π* transition bands to longer wavelengths. This is due to the extension of the conjugated system by the lone pair electrons on the oxygen atom.
Bromo Group: The bromine atom at the meta position acts as a deactivating group through its inductive effect but can also participate in resonance. Halogen substitution in benzamides is known to cause a shift to the long-wavelength region. researchgate.net
The table below outlines the expected electronic transitions for this compound.
| Transition Type | Orbitals Involved | Expected Relative Intensity | Influence of Substituents |
| π → π | π (HOMO) → π (LUMO) | High | Bathochromic shift due to isopropoxy and bromo groups researchgate.net |
| n → π | n (Oxygen lone pair) → π (C=O) | Low | May be obscured by stronger π → π* bands |
Computational Chemistry and Theoretical Modeling of 3 Bromo 4 Isopropoxybenzamide
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to modern chemistry, offering a powerful lens through which to examine molecular systems. For 3-Bromo-4-isopropoxybenzamide, these calculations can predict a variety of properties, from the most stable three-dimensional arrangement of its atoms to its vibrational modes and electronic distribution.
Density Functional Theory (DFT) Studies for Geometry Optimization and Vibrational Analysis
Density Functional Theory (DFT) stands as a cornerstone of computational quantum chemistry for studying substituted benzamides. ias.ac.in This method is employed to determine the most stable conformation of this compound through a process called geometry optimization. The optimization process systematically alters the molecule's geometry to find the lowest energy structure, corresponding to the most stable arrangement of its atoms. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can yield precise bond lengths, bond angles, and dihedral angles for the molecule. ias.ac.in
Once the optimized geometry is obtained, vibrational analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching of the C=O bond in the amide group or the bending of C-H bonds in the aromatic ring. The theoretical vibrational frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. acs.org For amide-containing molecules, the amide I band, primarily associated with the C=O stretching vibration, is of particular interest and its frequency is sensitive to the local molecular environment. mdpi.com
Below is an illustrative table of optimized geometric parameters that could be obtained for a substituted benzamide (B126) using DFT.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.90 Å |
| C=O | 1.25 Å | |
| C-N | 1.36 Å | |
| C-O (isopropoxy) | 1.37 Å | |
| Bond Angle | O=C-N | 122° |
| C-C-Br | 119° | |
| Dihedral Angle | C-C-C-O (isopropoxy) | 180° |
| Note: These are representative values for a substituted benzamide and do not represent actual calculated data for this compound. |
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF), calculate all molecular integrals from first principles, providing a rigorous but computationally expensive approach to determining molecular properties. These methods are foundational and can be used to validate results from other approaches. nih.gov
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. acs.org While less accurate than ab initio or DFT methods, they are significantly faster, making them suitable for preliminary studies or for very large molecular systems. These methods can provide initial insights into the electronic structure and properties of this compound before more computationally intensive calculations are undertaken.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, analyzing its electronic structure provides a deeper understanding of its chemical behavior.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more likely to be reactive. For aromatic compounds, these orbitals are typically π-orbitals delocalized over the ring system. In this compound, the distribution of the HOMO and LUMO across the benzamide core, the bromine atom, and the isopropoxy group would indicate the likely sites for electrophilic and nucleophilic attack.
A representative table of FMO properties for a substituted benzamide is shown below.
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Note: These are representative values and do not represent actual calculated data for this compound. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. ias.ac.in These methods assign partial charges to each atom, providing a numerical representation of the charge distribution.
A more intuitive visualization of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. researchgate.net It is color-coded to indicate different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating these as potential sites for electrophilic interaction. The hydrogen atoms of the amide group would likely exhibit a positive potential, making them potential hydrogen bond donors. researchgate.net
Computational and Theoretical Analysis of this compound: A Search for In-Depth Studies
A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and theoretical modeling studies focused exclusively on the compound this compound. While the methodologies outlined in the requested article—Natural Bond Orbital (NBO) analysis, theoretical prediction of spectroscopic parameters, and Quantitative Structure-Property Relationship (QSPR) studies—are established techniques for characterizing chemical compounds, their direct application to this compound has not been documented in readily accessible research.
Extensive searches for scholarly articles detailing the NBO analysis for intermolecular interactions and charge transfer, computational Nuclear Magnetic Resonance (NMR) chemical shift predictions, simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra, and the development of QSPR models specifically for this compound did not yield any dedicated studies. Consequently, the detailed research findings and data tables requested for the outlined sections and subsections could not be generated.
The scientific community relies on published research to build upon existing knowledge. Without foundational studies on the computational and theoretical properties of this compound, a detailed and scientifically accurate article adhering to the specific outline provided cannot be constructed at this time. Further research, including original computational chemistry studies, would be required to produce the specific data and analysis requested.
Theoretical Mechanistic Investigations of Reactions Involving this compound
A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical mechanistic investigations into reactions involving this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways, transition states, and activation energies, it appears that such studies have not been published for this particular compound.
Consequently, it is not possible to provide detailed research findings, data tables on reaction energetics, or discussions of specific computationally modeled reaction mechanisms for this compound at this time. The field of computational chemistry is vast and continually expanding; however, the focus of such research is often driven by specific applications in areas like medicinal chemistry or materials science, and not all chemical compounds have been the subject of in-depth theoretical study.
Future computational research could potentially explore various reactions involving this compound, such as nucleophilic aromatic substitution, cross-coupling reactions, or amide hydrolysis. Such studies would provide valuable insights into the compound's reactivity and could guide synthetic efforts or help in understanding its behavior in different chemical environments.
Crystallographic Studies and Solid State Characteristics of 3 Bromo 4 Isopropoxybenzamide and Its Analogues
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
Molecular Geometry and Bond Parameters in the Crystalline State
The molecular structure of 3-Bromo-4-isopropoxybenzamide is expected to feature a largely planar benzamide (B126) core. The amide group (-CONH₂) itself is planar, but there is typically a slight torsion angle between the plane of the phenyl ring and the amide plane. This deviation is influenced by the steric and electronic effects of the ring substituents. In substituted benzamides, this torsion angle can vary. acs.org The isopropoxy group introduces conformational flexibility due to rotation around the C(ring)-O and O-C(isopropyl) bonds.
The bond lengths and angles within the molecule are expected to conform to standard values for similar chemical environments. Data from analogous brominated and substituted benzamides provide a reliable reference for these parameters.
Table 1: Predicted Bond Parameters for this compound Based on Analogous Structures.
| Parameter | Bond/Angle | Expected Value | Analogue Compound Example |
|---|---|---|---|
| Bond Lengths (Å) | |||
| C-Br | ~1.90 Å | 4-Bromobenzamide | |
| C=O | ~1.24 Å | Benzamide | |
| C-N (amide) | ~1.33 Å | Benzamide | |
| C(ring)-C(amide) | ~1.50 Å | 2,6-difluorobenzamide | |
| C(ring)-O | ~1.36 Å | 4-hydroxybenzoic acid | |
| Bond Angles (°) | |||
| O=C-N | ~122° | Benzamide | |
| C(ring)-C-N | ~117° | Benzamide |
Note: Data are derived from typical values found in crystallographic studies of related molecules and are for predictive purposes.
Crystal Packing Analysis
Crystal packing describes the efficient arrangement of molecules in a three-dimensional lattice, a process governed by the drive to maximize stabilizing intermolecular interactions and achieve dense packing. The specific packing motif adopted by this compound will be a direct consequence of the interplay between the hydrogen bonds, halogen bonds, and aromatic interactions discussed in the following sections.
For many substituted benzamides, molecules are often organized into layers or chains. acs.orgnih.gov Given the functional groups present, it is probable that the primary organization will be driven by strong hydrogen bonding between the amide groups, with weaker halogen and π–π interactions dictating the arrangement of these primary structures into the final three-dimensional lattice.
Analysis of Intermolecular Interactions in the Solid State
The solid-state architecture of molecular crystals is governed by a hierarchy of non-covalent intermolecular interactions. nih.gov The analysis of these forces is crucial for understanding and predicting the crystal structure and, consequently, the material's physical properties.
Hydrogen Bonding Networks and Their Energetics
Hydrogen bonding is expected to be the most significant intermolecular interaction in the crystal structure of this compound. The primary amide group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen).
The most common and stable hydrogen-bonding motif for primary benzamides is the centrosymmetric R²₂(8) dimer, where two molecules are linked by a pair of N-H···O=C hydrogen bonds. researchgate.netmdpi.com This robust synthon creates a cyclic arrangement that is highly favorable energetically. These dimers then act as building blocks, further assembling into tapes or sheets through other interactions. While the amide carbonyl is the strongest acceptor, the oxygen atom of the isopropoxy group could also potentially act as a weak hydrogen bond acceptor.
Table 2: Typical Hydrogen Bond Geometries in Benzamide Analogues.
| Interaction Type | D-H···A | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| N-H···O (Amide-Amide) | N-H···O=C | 2.9 - 3.1 | 150 - 170 |
Note: D = Donor atom (N), A = Acceptor atom (O, Cl). Data are compiled from studies on various benzamide crystal structures. researchgate.net
Halogen Bonding Interactions Involving the Bromine Atom
Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic site. nih.govnsf.gov In this compound, the bromine atom attached to the aromatic ring is a potential halogen bond donor.
Potential halogen bond acceptors within the same or neighboring molecules include the carbonyl oxygen atom (forming a Br···O interaction) or the bromine atom of an adjacent molecule (forming a Br···Br interaction). mdpi.com These interactions are highly directional, with the C-Br···A angle typically approaching 180°. While weaker than hydrogen bonds, halogen bonds are significant in crystal engineering for their directionality and ability to influence molecular packing. nih.govmdpi.com Studies on other brominated aromatic compounds have characterized both Type I (where C-Br···Br angles are similar) and Type II (where angles differ, indicative of a true σ-hole interaction) halogen contacts. mdpi.com
Table 3: Examples of Halogen Bonding Parameters in Brominated Aromatic Compounds.
| Interaction Type | X···A | X···A Distance (Å) | C-X···A Angle (°) |
|---|---|---|---|
| Br···O | Br···O=S | 3.0 - 3.3 | ~165° |
| Br···Br | Br···Br | 3.4 - 3.7 | ~140-170° (Type II) |
Note: X = Halogen donor atom (Br), A = Acceptor atom/group. Data compiled from various sources involving brominated organic molecules. researchgate.netmdpi.com
π–π Stacking Interactions and Aromatic Interactions
The most common geometries for π–π stacking are parallel-displaced, where the rings are parallel but slipped relative to one another, and T-shaped (or edge-to-face), where the edge of one ring points towards the face of another. wikipedia.org A direct face-to-face sandwich arrangement is generally electrostatically unfavorable. The interaction energy, typically in the range of 2-5 kcal/mol, is sensitive to the distance between the rings and their relative orientation. acs.org The electron-withdrawing bromine atom and electron-donating isopropoxy group will modulate the quadrupole moment of the aromatic ring, influencing the preferred stacking geometry. Additionally, weaker C-H···π interactions, where a C-H bond from an alkyl group or another aromatic ring points towards the π-face, are also likely to be present. nih.govresearchgate.net
Table 4: Typical Geometrical Parameters for Aromatic π-π Interactions.
| Interaction Type | Parameter | Typical Value Range |
|---|---|---|
| Parallel-displaced | Centroid-to-Centroid Distance | 3.5 - 4.0 Å |
| Interplanar Angle | < 10° | |
| T-shaped (Edge-to-Face) | Centroid-to-Plane Distance | ~5.0 Å |
Hirshfeld Surface and 2D Fingerprint Analysis for Interaction Quantification
Hirshfeld surface analysis is a powerful tool in crystallography for visualizing and quantifying intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in relation to its neighbors, allowing for a detailed examination of close contacts. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de). These distances are normalized by the van der Waals radii of the respective atoms, resulting in a surface that highlights regions of significant intermolecular contact.
In the analysis of analogues to this compound, several key intermolecular interactions are consistently observed. For instance, in the crystal structure of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamide, a compound featuring a bromo- and methoxy-substituted phenyl ring, Hirshfeld surface analysis reveals the dominance of C—H⋯π and π–π stacking interactions in the crystal packing nih.gov. The 2D fingerprint plot for this compound shows that H⋯H contacts account for the largest contribution to the Hirshfeld surface, followed by O⋯H/H⋯O and C⋯H/H⋯C interactions nih.gov.
Similarly, a study on 3′-bromo-4-methylchalcone, which also contains a bromo-substituted phenyl ring, highlights the utility of Hirshfeld surface analysis in understanding the role of halogen bonding and other weak interactions in the crystal structure researchgate.net. The analysis of various substituted benzamides and related structures consistently demonstrates the importance of hydrogen bonding (N—H⋯O), halogen bonding (C—Br⋯O/N), and π–π stacking interactions in dictating the supramolecular architecture.
The following table summarizes the typical contributions of different intermolecular contacts observed in the Hirshfeld surface analysis of analogous compounds.
| Interaction Type | Typical Contribution (%) | Key Features in 2D Fingerprint Plot |
| H···H | >30% | A large, diffuse region in the center of the plot. |
| O···H / H···O | 20-30% | Sharp spikes at lower di and de values, indicative of hydrogen bonds. |
| C···H / H···C | 15-25% | "Wing-like" features on the sides of the plot. |
| Br···H / H···Br | 5-15% | Distinct spikes corresponding to halogen-hydrogen contacts. |
| C···C | 5-10% | Characteristic shape indicating π-π stacking interactions. |
These data underscore the multifaceted nature of intermolecular forces in the solid state of bromo-substituted aromatic compounds. The presence of the bromine atom, the isopropoxy group, and the benzamide moiety in this compound would likely result in a complex interplay of these interactions, leading to a stable and well-defined crystal packing arrangement.
Advanced Analytical Method Development for Research on 3 Bromo 4 Isopropoxybenzamide
Chromatographic Methodologies for Purity Profiling and Quantification
Chromatographic techniques are indispensable for the separation and quantification of 3-Bromo-4-isopropoxybenzamide from its starting materials, intermediates, and potential impurities.
A validated High-Performance Liquid Chromatography (HPLC) method is the cornerstone for the purity profiling and quantification of this compound. The development of such a method involves a systematic approach to optimize various chromatographic parameters to achieve the desired separation and sensitivity.
Method Development:
A reverse-phase HPLC (RP-HPLC) method is typically preferred for a compound of this polarity. The development process would involve the screening of different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., acetonitrile, methanol, and buffered aqueous phases), and detector wavelengths.
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) often provides a good starting point for achieving adequate retention and separation of benzamide (B126) derivatives.
Mobile Phase: A gradient elution is often employed to ensure the separation of impurities with a wide range of polarities. A typical gradient might start with a higher proportion of aqueous buffer (e.g., ammonium acetate or phosphate buffer) and gradually increase the organic solvent (e.g., acetonitrile or methanol) concentration.
Detection: The chromophoric nature of the benzamide functional group allows for sensitive detection using a UV detector. The maximum absorbance wavelength (λmax) for this compound would be determined by scanning a standard solution, likely falling in the range of 250-280 nm.
Method Validation:
Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. herts.ac.uk The validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Table 1: Hypothetical HPLC Method Validation Parameters for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | LOQ to 150% of the target concentration | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 2.0% | Repeatability: 0.8%, Intermediate: 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | % RSD ≤ 2.0% for variations in flow rate, temperature, and mobile phase composition | Complies |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile organic compounds. In the context of this compound, GC is primarily used for the determination of residual solvents from the synthesis process. shimadzu.comthermofisher.com These solvents, if not adequately removed, can affect the quality and safety of the final product.
The analysis is typically performed using a headspace GC system coupled with a Flame Ionization Detector (FID). The sample is dissolved in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) and heated in a sealed vial. ptfarm.pl The volatile solvents partition into the headspace and an aliquot of the vapor is injected into the GC.
Method Development and Validation:
The GC method development involves optimizing the headspace parameters (e.g., vial temperature, equilibration time) and the GC parameters (e.g., column type, temperature program, carrier gas flow rate) to achieve good separation and sensitivity for the target residual solvents. The method is then validated for specificity, linearity, range, accuracy, precision, LOD, and LOQ for each of the potential residual solvents.
Table 2: Typical Residual Solvents Analyzed by Headspace GC in Pharmaceutical Intermediates
| Solvent | Class (ICH Q3C) | Typical Limit (ppm) |
| Methanol | 2 | 3000 |
| Acetone | 3 | 5000 |
| Isopropanol | 3 | 5000 |
| Dichloromethane | 2 | 600 |
| Toluene | 2 | 890 |
| Hexane | 2 | 290 |
Hyphenated Techniques for Impurity and Degradation Product Identification
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the structural elucidation of unknown impurities and degradation products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the identification and quantification of impurities and degradation products. resolvemass.ca It combines the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
Forced degradation studies are often performed to intentionally degrade the this compound sample under various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic). researcher.lifenih.gov The resulting degradation products are then separated by HPLC and analyzed by the mass spectrometer.
The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions. This fragmentation pattern, along with the accurate mass measurement, allows for the elucidation of the structure of the degradation products. asianpubs.orgnih.gov
Table 3: Hypothetical Degradation Products of this compound Identified by LC-MS/MS
| Degradation Product | Proposed Structure | Stress Condition |
| DP-1 | 3-Bromo-4-hydroxybenzamide | Acidic/Basic Hydrolysis |
| DP-2 | 4-Isopropoxybenzamide | Reductive Debromination |
| DP-3 | 3-Bromo-4-isopropoxybenzoic acid | Hydrolysis of amide |
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. In the analysis of this compound, GC-MS is invaluable for the identification of unknown volatile impurities that may arise during the synthesis, as well as for confirming the identity of residual solvents. The mass spectrometer provides definitive identification of the separated components based on their mass spectra, which can be compared to spectral libraries for confirmation.
Spectrophotometric Methods for Quantitative Analysis
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. jppres.com Given the aromatic nature and the presence of a chromophoric benzamide group in this compound, it is expected to exhibit significant UV absorbance.
Method Development and Validation:
A spectrophotometric method would involve the following steps:
Determination of λmax: A solution of this compound in a suitable solvent (e.g., methanol or ethanol) is scanned in a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is then constructed by plotting absorbance versus concentration.
Validation: The method is validated for linearity, range, accuracy, and precision as per ICH guidelines. jppres.com
While not as specific as chromatographic methods, spectrophotometry can be a useful tool for routine quality control and for determining the concentration of pure this compound solutions.
Table 4: Hypothetical Validation Parameters for a UV Spectrophotometric Method for this compound
| Parameter | Acceptance Criteria | Hypothetical Result |
| λmax | - | 272 nm |
| Linearity (r²) | ≥ 0.999 | 0.9992 |
| Range | 5 - 25 µg/mL | Complies |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.8% - 101.5% |
| Precision (% RSD) | ≤ 2.0% | 1.1% |
Development of Sustainable and Miniaturized Analytical Approaches
The development of analytical methodologies for pharmaceutical compounds, including intermediates like this compound, is increasingly focused on principles of green chemistry and miniaturization. These approaches aim to reduce the environmental impact of analytical processes and enhance efficiency, throughput, and portability, while maintaining high standards of accuracy and precision. mdpi.comresearchgate.net The core motivation is to design methods that are safer for both the analyst and the environment by minimizing waste, reducing the use of hazardous substances, and lowering energy consumption. mdpi.com
Sustainable or "green" analytical chemistry seeks to align analytical techniques with the goals of sustainability. mdpi.com This involves a proactive approach to waste prevention rather than subsequent management. mdpi.com Key strategies in developing sustainable methods include the use of safer, biodegradable solvents, reducing the volume of reagents, and employing energy-efficient techniques. mdpi.comresearchgate.net For chromatographic methods like High-Performance Liquid Chromatography (HPLC), which is commonly used in pharmaceutical analysis, this often translates to replacing hazardous organic solvents like acetonitrile and methanol with greener alternatives such as ethanol or even water-rich mobile phases. mdpi.comresearchgate.netekb.eg While these substitutions can sometimes affect chromatographic performance by increasing retention times, they significantly reduce the environmental footprint of the analysis. mdpi.com
Miniaturization, another key trend, involves scaling down the size of analytical instrumentation. This approach offers distinct advantages, including reduced consumption of samples and reagents, faster analysis times, and the potential for high-throughput screening and integration of multiple analytical steps onto a single device. nih.govscienceopen.comwhmicro.com Microfluidic "lab-on-a-chip" technologies and capillary electrophoresis are prominent examples of miniaturized analytical systems. nih.govscienceopen.comwikipedia.org
Microfluidic devices, for instance, utilize channels with dimensions in the micrometer to millimeter range, allowing for the manipulation of minute volumes of liquids, often in the nanoliter to picoliter scale. nih.govscienceopen.comwhmicro.com This drastic reduction in volume directly translates to lower costs and less waste. nih.govscienceopen.comwhmicro.com Such systems can be designed for various analytical operations, including sample preparation, separation, and detection, making them highly versatile for pharmaceutical analysis. nih.govscienceopen.comimedpub.com
Capillary electrophoresis (CE) is another powerful miniaturized separation technique that relies on the migration of analytes in an electrolyte solution under the influence of an electric field within a submillimeter diameter capillary. wikipedia.org CE methods are known for their high separation efficiency, rapid analysis times, and minimal consumption of sample and reagents. wikipedia.org The flat flow profile in CE, as opposed to the parabolic flow in pressure-driven systems like HPLC, contributes to its high efficiency. wikipedia.org Different modes of CE, such as capillary zone electrophoresis (CZE), can be optimized for the separation of a wide range of compounds, including substituted benzoic acids and related molecules. researchgate.netnih.gov
The application of these principles to the analysis of this compound would involve moving away from traditional analytical workflows towards more eco-friendly and efficient alternatives. For instance, a conventional HPLC method might be redesigned to use a greener mobile phase. The following table illustrates a hypothetical comparison between a traditional and a green HPLC method for a benzamide derivative.
| Parameter | Traditional HPLC Method | Green HPLC Method |
| Mobile Phase | Acetonitrile:Water (50:50) | Ethanol:Water (30:70) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Analysis Time | 10 min | 12 min |
| Solvent Consumption | 10 mL per run | 12 mL per run |
| Environmental Impact | High (toxic solvent) | Low (less toxic solvent) |
Similarly, miniaturized approaches could offer significant benefits. The table below provides a general comparison of key features between conventional HPLC and potential miniaturized techniques for the analysis of a compound like this compound.
| Feature | Conventional HPLC | Capillary Electrophoresis (CE) | Microfluidic Chip |
| Sample Volume | Microliters (µL) | Nanoliters (nL) | Nanoliters (nL) to Picoliters (pL) |
| Reagent Consumption | Milliliters (mL) | Microliters (µL) | Nanoliters (nL) |
| Analysis Speed | Minutes | Minutes | Seconds to Minutes |
| Separation Efficiency | High | Very High | High |
| System Footprint | Large | Small | Very Small |
| Portability | Low | Moderate | High |
The development of such sustainable and miniaturized methods for this compound would not only align with the principles of green analytical chemistry but also offer practical advantages in terms of cost, speed, and the potential for on-site or point-of-need analysis. Research in this area would focus on optimizing parameters such as solvent composition for green HPLC, or buffer composition and applied voltage for capillary electrophoresis, to achieve the desired separation and sensitivity for this specific compound. nih.gov The integration of these advanced analytical approaches is crucial for the future of pharmaceutical research and quality control, ensuring both high-quality data and environmental responsibility.
Q & A
Basic: What are the established synthetic routes for 3-Bromo-4-isopropoxybenzamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves bromination and alkoxylation of benzamide precursors. A common approach is coupling 3-bromo-4-hydroxybenzamide with isopropyl bromide under Mitsunobu conditions or using a nucleophilic substitution reaction with a base like K₂CO₃ in polar aprotic solvents (e.g., DMF). Key intermediates, such as 3-bromo-4-hydroxybenzaldehyde (mp 125°C ), are characterized via ¹H/¹³C NMR to confirm substitution patterns and FT-IR to verify hydroxyl or carbonyl groups. Melting points (e.g., 154–158°C for 3-bromobenzoic acid derivatives ) and HPLC purity analysis (>95% ) are critical for quality control.
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- ¹H NMR : Identifies isopropoxy protons (δ 1.2–1.4 ppm for CH₃ groups) and aromatic protons (splitting patterns confirm bromine’s para position).
- ¹³C NMR : Confirms the carbonyl carbon (~168 ppm) and quaternary carbons adjacent to bromine.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₁₂BrNO₂ requires exact mass ~265.00 g/mol; deviations <2 ppm ensure accuracy ).
- X-ray Crystallography : Resolves ambiguous stereochemistry or crystallinity issues, particularly if spectral data conflicts with predicted models .
Basic: How does the steric and electronic nature of the isopropoxy group influence the compound’s stability under varying pH conditions?
Methodological Answer:
The isopropoxy group’s steric bulk reduces hydrolysis susceptibility compared to smaller alkoxy groups (e.g., methoxy). Stability testing involves:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) at 37°C, monitoring degradation via UV-Vis spectroscopy (λ_max shifts) or LC-MS (hydrolysis byproducts).
- Thermogravimetric Analysis (TGA) : Assess thermal stability, correlating with melting points (e.g., 154–158°C for brominated benzoic acids ).
- Hygroscopicity tests : Exposure to humid conditions (40–80% RH) to evaluate physical stability .
Advanced: How can synthetic yields of this compound be optimized while minimizing side-product formation?
Methodological Answer:
Optimization strategies include:
- Catalyst screening : Pd-based catalysts for Suzuki couplings or CuI for Ullmann-type alkoxylation, with reaction monitoring via in-situ IR .
- Solvent selection : High-boiling solvents (e.g., toluene) for reflux conditions or ionic liquids to enhance selectivity.
- DoE (Design of Experiments) : Multivariate analysis to identify critical parameters (e.g., temperature, stoichiometry). For example, AI-driven synthesis tools (e.g., Reaxys or Pistachio models) predict optimal conditions, reducing trial-and-error approaches .
Advanced: What computational methods are suitable for predicting the pharmacological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to screen against kinase or GPCR libraries, leveraging structural analogs (e.g., trifluoromethylbenzamide derivatives ).
- QSAR Modeling : Train models on brominated aromatic compounds with known bioactivity (e.g., agrochemical datasets ).
- MD Simulations : Assess binding stability (≥100 ns trajectories) for high-affinity targets identified via docking.
Advanced: How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
Methodological Answer:
- Heteronuclear NMR : ²D techniques like HSQC or HMBC clarify coupling patterns and long-range correlations.
- DFT Calculations : Compare computed chemical shifts (Gaussian or ORCA) with experimental data to validate assignments .
- X-ray Diffraction : Resolve ambiguities in molecular geometry, particularly if steric effects distort NMR predictions .
Advanced: What experimental frameworks are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?
Methodological Answer:
- Kinetic Assays : Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure IC₅₀ values against proteases or phosphatases.
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₐₙ/kₒff) for target proteins.
- Cellular Models : Validate activity in HEK293 or HepG2 cells, comparing with structurally related compounds (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide ).
Advanced: How should researchers address methodological divergence in receptor-response studies involving this compound?
Methodological Answer:
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., Haddad et al.’s multidimensional metrics ) to identify consensus targets.
- Orthogonal Validation : Combine in vitro (e.g., calcium flux assays) and in silico (e.g., receptor homology modeling) approaches.
- Cluster Analysis : Use PCA or t-SNE to resolve non-overlapping chemical feature clusters, addressing biases in dataset selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
